molecular formula C31H30N2O B2972206 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one CAS No. 48230-15-5

1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one

Cat. No.: B2972206
CAS No.: 48230-15-5
M. Wt: 446.594
InChI Key: GNGAFWNGMQIIFB-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives can include cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic reactions .

Scientific Research Applications

4-DPMP has a variety of applications in scientific research. It has been used to study the effects of piperazine derivatives on the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been used to study the effects of piperazine derivatives on the activity of neurotransmitter receptors, such as serotonin and dopamine receptors. In addition, 4-DPMP has been used to study the effects of piperazine derivatives on the activity of ion channels, such as potassium channels, calcium channels, and sodium channels.

Advantages and Limitations for Lab Experiments

The use of 4-DPMP in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has a wide range of applications in medicinal chemistry and organic synthesis. It also has a variety of biochemical and physiological effects, making it a useful tool for studying the effects of piperazine derivatives on the activity of enzymes, neurotransmitter receptors, and ion channels. However, there are also some limitations to the use of 4-DPMP in laboratory experiments. It is a relatively expensive compound, and its effects can vary depending on the concentration and duration of exposure.

Future Directions

There are several potential future directions for the use of 4-DPMP in scientific research. It could be used to study the effects of piperazine derivatives on the activity of other enzymes, neurotransmitter receptors, and ion channels. It could also be used to develop novel pharmaceuticals and organic compounds. In addition, it could be used to study the effects of piperazine derivatives on the activity of other biochemical and physiological processes, such as metabolism, cell signaling, and gene expression. Finally, it could be used to further understand the mechanism of action of piperazine derivatives and their potential therapeutic applications.

Synthesis Methods

4-DPMP is synthesized using a three-step method. The first step involves reacting piperazine with 4-chlorobenzaldehyde to form 4-chloro-1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-onethylpiperazine. The second step involves reacting 4-chloro-1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-onethylpiperazine with sodium ethoxide to form 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-onethylpiperazine. The final step involves reacting 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-onethylpiperazine with acetic acid to form 1-(1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-onethylpiperazinyl)-2,2-diphenylethan-1-one.

Safety and Hazards

The safety and hazards associated with “1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one” would also depend on its specific molecular structure. It’s always important to handle chemical compounds with care and to follow safety guidelines .

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O/c34-31(29(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33-23-21-32(22-24-33)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGAFWNGMQIIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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